N-((6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)picolinamide
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Overview
Description
N-((6-Methoxyquinolin-4-yl)(8-vinylquinuclidin-2-yl)methyl)picolinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline moiety, a quinuclidine ring, and a picolinamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-Methoxyquinolin-4-yl)(8-vinylquinuclidin-2-yl)methyl)picolinamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Derivative: The quinoline moiety is synthesized through a series of reactions starting from aniline derivatives, which undergo cyclization and functionalization to introduce the methoxy group at the 6-position.
Synthesis of the Quinuclidine Ring: The quinuclidine ring is formed via a cyclization reaction involving appropriate precursors such as vinyl-substituted amines.
Coupling Reaction: The quinoline derivative and the quinuclidine ring are coupled using a suitable linker, often through a nucleophilic substitution reaction.
Introduction of the Picolinamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-((6-Methoxyquinolin-4-yl)(8-vinylquinuclidin-2-yl)methyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the quinoline ring can be oxidized to form corresponding quinone derivatives.
Reduction: The quinuclidine ring can be reduced under hydrogenation conditions to form saturated derivatives.
Substitution: The vinyl group on the quinuclidine ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents or nucleophiles like sodium azide or thiols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated quinuclidine derivatives.
Substitution: Halogenated or nucleophile-substituted products.
Scientific Research Applications
N-((6-Methoxyquinolin-4-yl)(8-vinylquinuclidin-2-yl)methyl)picolinamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-((6-Methoxyquinolin-4-yl)(8-vinylquinuclidin-2-yl)methyl)picolinamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or interfere with cellular pathways by modulating receptor activity. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Quinine: A naturally occurring alkaloid with a similar quinoline structure.
Chloroquine: A synthetic derivative of quinine used as an antimalarial drug.
Piperine: An alkaloid with a similar piperidine ring structure.
Uniqueness
N-((6-Methoxyquinolin-4-yl)(8-vinylquinuclidin-2-yl)methyl)picolinamide is unique due to its combination of a quinoline moiety, a quinuclidine ring, and a picolinamide group, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C26H28N4O2 |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C26H28N4O2/c1-3-17-16-30-13-10-18(17)14-24(30)25(29-26(31)23-6-4-5-11-27-23)20-9-12-28-22-8-7-19(32-2)15-21(20)22/h3-9,11-12,15,17-18,24-25H,1,10,13-14,16H2,2H3,(H,29,31) |
InChI Key |
UOWYDTRNOHXVNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=O)C5=CC=CC=N5 |
Origin of Product |
United States |
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